![molecular formula C20H19NO6 B2980371 (Z)-2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 859665-47-7](/img/structure/B2980371.png)
(Z)-2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
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Description
(Z)-2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.373. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Chemical Properties
Synthesis of Nitrogen Heterocycles : A study describes the synthesis of nitrogen heterocycles through rearrangements and reactions involving compounds with functionalities similar to "(Z)-2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide", highlighting methods for creating complex molecular structures, which could be applied in synthesizing novel compounds for various scientific research applications (Barili et al., 1981).
Anticancer Activity : Research into the synthesis of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives shows the potential for compounds with similar structural elements to have anticancer activity. This suggests that derivatives of the given compound could be explored for their therapeutic potential in cancer research (Karaburun et al., 2018).
Coordination Complexes and Antioxidant Activity : A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, which share a similar functional group to the queried compound, indicates their significant antioxidant activity. This implies potential applications in studying oxidative stress-related diseases or developing antioxidants (Chkirate et al., 2019).
Analgesic and Anti-Inflammatory Activities : The synthesis and evaluation of certain acetamide derivatives for their analgesic and anti-inflammatory activities highlight the therapeutic research potential of chemicals within this functional group. This indicates possible applications in pain management and inflammation research (Yusov et al., 2019).
properties
IUPAC Name |
2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-14(26-10-18(21)22)7-5-13-19(23)17(27-20(11)13)9-12-4-6-15(24-2)16(8-12)25-3/h4-9H,10H2,1-3H3,(H2,21,22)/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDAGQODCHFXOK-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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